1,7-Dibromo-octan-4-one
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Overview
Description
1,7-Dibromo-octan-4-one is an organic compound with the molecular formula C8H14Br2O . It is characterized by a bromine atom at the 1st and 7th positions of an octane chain, with a ketone group at the 4th position. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,7-Dibromo-octan-4-one can be synthesized through several methods, including:
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation reactions, ensuring precise control over reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1,7-Dibromo-octan-4-one undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The bromine atoms can be reduced to form hydrobromic acid (HBr).
Substitution Reactions: The bromine atoms can be substituted with other functional groups, such as hydroxyl (-OH) or amino (-NH2) groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) under appropriate conditions.
Major Products Formed:
Oxidation: Octanoic acid.
Reduction: Dibromomethane and water.
Substitution: 1,7-Dibromo-octanol or 1,7-Dibromo-octanamine.
Scientific Research Applications
1,7-Dibromo-octan-4-one is utilized in various scientific research fields, including:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: In studying the effects of brominated compounds on biological systems.
Medicine: Investigating potential therapeutic applications, such as antimicrobial or anticancer properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,7-Dibromo-octan-4-one exerts its effects depends on its specific application. For example, in antimicrobial studies, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors critical to the organism's survival.
Comparison with Similar Compounds
1,7-Dibromo-octan-4-one is similar to other brominated ketones, such as 1,4-Dibromo-octan-3-one and 1,8-Dibromo-octan-4-one. its unique positioning of bromine atoms and the ketone group provides distinct chemical properties and reactivity. These differences can influence its applications and effectiveness in various reactions and processes.
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Properties
CAS No. |
90673-17-9 |
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Molecular Formula |
C8H14Br2O |
Molecular Weight |
286.00 g/mol |
IUPAC Name |
1,7-dibromooctan-4-one |
InChI |
InChI=1S/C8H14Br2O/c1-7(10)4-5-8(11)3-2-6-9/h7H,2-6H2,1H3 |
InChI Key |
CAYLVUUIOXJSDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)CCCBr)Br |
Origin of Product |
United States |
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